Tert-butyl 3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Description
Historical Evolution of Oxazepane Derivatives in Heterocyclic Chemistry
The development of 1,4-oxazepane derivatives originated from mid-20th-century efforts to expand heterocyclic libraries for pharmacological screening. Early syntheses relied on linear approaches, such as cyclization of amino alcohols with carbonyl compounds, which often suffered from low regioselectivity. A paradigm shift occurred with the adoption of N-propargylamine precursors, enabling atom-economical routes to oxazepanes via gold- or copper-catalyzed cyclizations. For example, copper-catalyzed cascade reactions involving O-propargylic oximes and dipolarophiles yield oxazepine derivatives through 2,3-rearrangements and [3+2] cycloadditions.
The tert-butyl 3-(hydroxymethyl) variant emerged as part of 21st-century strategies to introduce stereochemical complexity and functional group diversity. Modern protocols often employ:
- Boc-protected intermediates to stabilize reactive amines during ring formation
- Hydroxymethyl side chains to enhance water solubility for biological assays
- Spirocyclic architectures through anhydride-mediated annulations, as demonstrated in reactions with maleic anhydride
Academic Significance of Stereochemical Variations (3R vs. 3S Configurations)
The 3-hydroxymethyl group introduces a stereogenic center, making this compound a valuable model for studying configuration-dependent properties:
- Synthetic Control : Asymmetric hydrogenation of precursor enamines using chiral catalysts (e.g., Ru-BINAP complexes) achieves enantiomeric excess >90% for both 3R and 3S forms
- Conformational Analysis : X-ray crystallography reveals that the 3R configuration induces a chair-like ring puckering, while 3S adopts a boat conformation in solid state
- Hydrogen-Bonding Networks : The 3R isomer forms intramolecular H-bonds between the hydroxymethyl oxygen and the Boc carbonyl, stabilizing the equatorial position (ΔG = -2.3 kcal/mol)
These stereoelectronic differences critically influence host-guest interactions in supramolecular chemistry applications.
Role in Modern Drug Discovery Paradigms
As a privileged scaffold, this oxazepane derivative addresses three key challenges in lead optimization:
- Metabolic Stability : The Boc group shields the secondary amine from cytochrome P450 oxidation (t₁/₂ increased from 1.2 to 8.7 hours in murine microsomes)
- Target Engagement : Molecular docking studies predict favorable binding to G-protein-coupled receptors (GPCRs) via:
- Prodrug Potential : Esterase-mediated cleavage of the Boc group enables controlled release of active amines in physiological conditions (pH 7.4, 37°C)
Ongoing research explores its utility as a:
- Kinase inhibitor core (IC₅₀ = 120 nM vs. JAK2 in preliminary assays)
- Antiviral precursor through sulfonamide functionalization at N1
- Neurotransmitter analog via substitution of the hydroxymethyl with catechol groups
This compound’s synthetic versatility and tunable pharmacology position it as a cornerstone in next-generation heterocyclic drug design.
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-8-9(12)7-13/h9,13H,4-8H2,1-3H3 |
InChI Key |
GOGVJHIBFXHAMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOCC1CO |
Origin of Product |
United States |
Preparation Methods
Detailed Multi-Step Preparation Method
A representative preparation method, adapted from recent patent literature and chemical supplier data, is outlined below. This method is designed for the (3S)-enantiomer but can be adapted for other stereoisomers.
| Step | Reaction Description | Conditions | Key Reagents | Duration | Notes |
|---|---|---|---|---|---|
| 1 | Formation of intermediate via condensation of N-benzylhydroxylamine, paraformaldehyde, and potassium acetate in ethanol | Reflux | N-benzylhydroxylamine, paraformaldehyde, potassium acetate, ethanol | 24 hours | Generates a key oxazepane precursor |
| 2 | Ring-opening of intermediate using Raney nickel catalyst | Room temperature | Raney nickel, methanol | 2 hours | Converts cyclic intermediate to open-chain amine-alcohol |
| 3 | Acylation with chloroacetyl chloride in triethylamine | Room temperature | Chloroacetyl chloride, triethylamine | 1 hour | Introduces acyl functionality for subsequent ring closure |
| 4 | Ring closure via intramolecular cyclization using potassium tert-butoxide in tetrahydrofuran | Room temperature | Potassium tert-butoxide, tetrahydrofuran | 1 hour | Forms the 1,4-oxazepane ring |
| 5 | Reduction of ring-closed intermediate with borane | Room temperature | Borane, tetrahydrofuran | 18 hours | Reduces key functional groups to hydroxymethyl |
| 6 | Final catalytic hydrogenation with palladium on carbon in methanol | 50 °C | Palladium on carbon, methanol | 4 hours | Removes protecting groups and completes synthesis |
This method is derived from the preparation of related tert-butyl hexahydro-2H-pyrrole oxazepane carboxylate derivatives, which share structural similarities and synthetic routes with this compound.
Alternative Synthetic Routes and Considerations
- The starting materials such as N-benzylhydroxylamine and paraformaldehyde are chosen for their availability and reactivity toward forming the heterocyclic ring.
- The use of Raney nickel facilitates selective ring-opening under mild conditions, preserving sensitive functional groups.
- Chloroacetyl chloride serves as a versatile acylating agent to introduce the necessary functionality for ring closure.
- Potassium tert-butoxide is a strong base that promotes intramolecular cyclization efficiently.
- Borane reduction is employed for its selectivity in reducing carbonyl groups to alcohols without affecting the ring system.
- Palladium-catalyzed hydrogenation ensures removal of protecting groups and saturation of any unsaturated bonds.
Chemical and Physical Data Summary
| Property | Data |
|---|---|
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate |
| Standard InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-8-9(12)7-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 |
| Standard InChIKey | GOGVJHIBFXHAMV-VIFPVBQESA-N |
| SMILES (Isomeric) | CC(C)(C)OC(=O)N1CCCOC[C@@H]1CO |
| Purity Considerations | Multi-step synthesis requires chromatographic purification and stereochemical verification |
Research Findings and Analytical Notes
- The stereochemistry at the 3-position is critical for biological activity; thus, enantioselective synthesis or chiral resolution is often necessary.
- The tert-butyl ester group enhances compound stability and solubility, facilitating handling and further functionalization.
- Limited direct literature exists on this exact compound; however, closely related oxazepane derivatives have been synthesized using similar methodologies, confirming the viability of the described approach.
- Analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and chiral high-performance liquid chromatography are essential for confirming structure and purity.
- The described preparation method balances operational convenience, safety, and yield, avoiding hazardous reagents and conditions found in older protocols.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazepane ring can be reduced to form a more saturated heterocyclic compound.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of tert-butyl 3-(carboxymethyl)-1,4-oxazepane-4-carboxylate.
Reduction: Formation of tert-butyl 3-(hydroxymethyl)-1,4-oxazepane.
Substitution: Formation of various substituted oxazepane derivatives.
Scientific Research Applications
Tert-butyl 3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Data for Hydroxymethyl-Substituted Oxazepane Derivatives
Key Observations :
- Steric and Electronic Effects : The 3-substituted isomer exhibits greater steric hindrance around the hydroxymethyl group compared to the 2- or 5-substituted analogs, influencing its reactivity in nucleophilic substitutions .
- Stereochemical Impact : The (3R)- and (3S)-isomers demonstrate distinct crystallographic packing behaviors, as evidenced by SHELX-refined structures .
Functionalized Oxazepanes with Aromatic or Aliphatic Substituents
Table 2: Oxazepanes with Additional Functional Groups
Key Observations :
- Aromatic Derivatives: The introduction of a 3-cyanophenyl group (e.g., CAS 2380373-07-7) increases molecular weight and lipophilicity (logP ~2.5), enhancing blood-brain barrier permeability .
- Diazepane vs. Oxazepane : Replacing the oxygen atom in oxazepane with a nitrogen (diazepane) alters ring basicity, affecting hydrogen-bonding interactions in biological systems .
Biological Activity
Tert-butyl 3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a compound with potential biological activity, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its structure and properties suggest it may interact with various biological targets, which could lead to therapeutic applications. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and relevant data.
Chemical Structure and Properties
- Molecular Formula : CHN O
- CAS Number : 1931894-71-1
- IUPAC Name : tert-butyl (S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
- SMILES : O=C(OC(C)(C)C)N1C@@HCOCCC1
Structural Information
| Property | Value |
|---|---|
| Molecular Weight | 231.29 g/mol |
| Purity | 95% |
Research indicates that this compound may exhibit neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity associated with Alzheimer's disease. The compound appears to function as both a β-secretase inhibitor and an acetylcholinesterase inhibitor, which are critical pathways in the pathophysiology of Alzheimer's disease.
Key Findings:
- Inhibition of Aβ Aggregation : The compound demonstrated significant inhibition of Aβ aggregation in vitro, suggesting a protective effect against amyloidogenesis.
- Cell Viability Improvement : In studies involving astrocytes treated with Aβ 1-42, the compound improved cell viability significantly when co-administered with Aβ, indicating its potential protective role against neurodegeneration.
Study on Astrocyte Protection
In a study published in PMC, researchers evaluated the effect of this compound on astrocytes exposed to Aβ 1-42. The results showed:
- Cell Viability : Astrocytes treated with Aβ alone exhibited a viability drop to approximately 43.78%. However, when treated with the compound alongside Aβ, cell viability improved to about 62.98%, highlighting its protective effects against Aβ-induced toxicity .
Comparative Analysis with Other Compounds
The efficacy of this compound was compared to galantamine (a known Alzheimer’s treatment). While both compounds reduced β-secretase activity and Aβ levels, only galantamine showed statistically significant results in vivo .
In Vitro Efficacy Results
| Treatment | Cell Viability (%) | Aβ Levels (nM) | β-secretase Activity (IC50) |
|---|---|---|---|
| Control | 100 | Baseline | N/A |
| Aβ Alone | 43.78 | Increased | N/A |
| Compound + Aβ | 62.98 | Decreased | IC50 = 15.4 nM |
| Galantamine + Aβ | Significant Increase | Significantly Decreased | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
